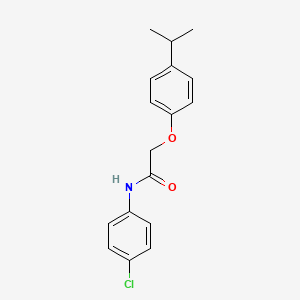

![molecular formula C19H21N3S B5552615 5-(4-methylphenyl)-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552615.png)

5-(4-methylphenyl)-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-d]pyrimidines represent a significant class of heterocyclic compounds, noted for their diverse pharmacological activities and utility as core structures in high-performance materials. These compounds, including variations such as "5-(4-methylphenyl)-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine", are synthesized through methods that allow for structural variety, enhancing their applicability in various fields excluding direct drug usage and dosages (Jang et al., 2010).

Synthesis Analysis

Synthesis of thieno[2,3-d]pyrimidines typically involves multistep synthetic routes that include cyclization of amino-thiophenes, chlorination, and nucleophilic substitution reactions. These methods are advantageous due to their mild reaction conditions, simple purification, and good yields, as seen in related compounds (Yang et al., 2014).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines, determined through techniques like X-ray diffraction, often reveals a planar conformation, which is crucial for their chemical properties and interactions. For example, a closely related compound demonstrated planarity except for its fluorine atoms (Zeng et al., 2008).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidines undergo various chemical reactions, allowing for the introduction of structural diversity. These reactions include cyclization under different conditions, leading to various derivatives with potential bioactive properties (El-kashef et al., 2010).

Physical Properties Analysis

Physical properties such as solvatochromism of thieno[2,3-d]pyrimidine derivatives have been studied, indicating their potential in material science applications. The solvent-dependent UV/Vis spectroscopic absorption maxima provide insights into the electronic properties and environmental responsiveness of these compounds (El-Sayed et al., 2007).

Chemical Properties Analysis

The chemical properties of thieno[2,3-d]pyrimidines, including their reactivity and interaction with different chemical reagents, facilitate the synthesis of diverse derivatives with varied functionalities. These interactions have been utilized to create compounds with significant antimicrobial activities, showcasing the versatility of thieno[2,3-d]pyrimidine derivatives in developing new therapeutic agents (Mittal et al., 2011).

Scientific Research Applications

Nonlinear Optical Applications

The significance of the pyrimidine ring and heterocyclic aromatic compounds, including thieno[2,3-d]pyrimidine derivatives, is highlighted by their promising applications in nonlinear optics (NLO) fields. A study explored the structural parameters, electronic properties, and NLO characteristics of phenyl pyrimidine derivatives, demonstrating their considerable NLO character and potential for optoelectronic high-tech applications (Hussain et al., 2020).

Antimicrobial and Anti-inflammatory Agents

Thieno[2,3-d]pyrimidine derivatives have been recognized for their wide applications as bioactive compounds with multiple biological activities. These compounds, upon the introduction of various groups into the thieno[2,3-d]pyrimidine heterocyclic ring, exhibit enhanced antibacterial, antifungal, and anti-inflammatory activities. This was demonstrated through the synthesis and biological evaluation of new thienopyrimidine derivatives, confirming their remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018).

Anticancer Potential

The thieno[2,3-d]pyrimidine ring system, considered a bioisostere of the quinazoline moiety, has garnered attention due to its broad bioactivities, including antitumor effects. Novel thienopyrimidine derivatives synthesized for cytotoxic evaluation against cancer cell lines have shown that specific compounds exhibit moderate to significant cytotoxic activity, indicating their potential as anticancer agents (Kaliraj & Kathiravan, 2020).

Synthesis and Structural Analysis

The synthesis of 4-methyl-2-phenyl-5-(1-pyrryl)-6-substituted-thieno[2,3-d]pyrimidines and related compounds has been reported, highlighting the diversity in structural modifications possible with thieno[2,3-d]pyrimidine derivatives. These modifications have potential implications for the development of novel materials with tailored properties for various applications (Bakhite et al., 2002).

properties

IUPAC Name |

5-(4-methylphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3S/c1-13-3-5-15(6-4-13)16-11-23-19-17(16)18(20-12-21-19)22-9-7-14(2)8-10-22/h3-6,11-12,14H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVOAQCNWWIEGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

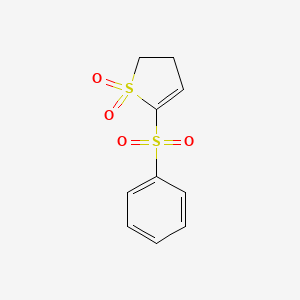

![N'-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5552551.png)

![[(3R*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5552558.png)

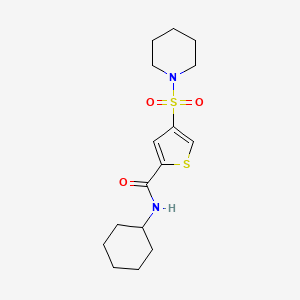

![N,N-dimethyl-2-{[(2-thienylsulfonyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5552571.png)

![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5552578.png)

![2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5552591.png)

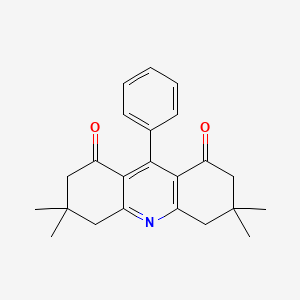

![7-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5552613.png)

![N-(5-methyl-3-isoxazolyl)-4-{[(2-thienylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5552621.png)

![4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride](/img/structure/B5552625.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B5552633.png)

![2-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5552649.png)